molecular formula C20H22N4O3 B12166846 Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate

Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate

Cat. No.: B12166846
M. Wt: 366.4 g/mol
InChI Key: AKBXPOXFQZUHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate is a synthetic organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate typically involves a multi-step process:

    Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor.

    Butanoylation: The triazolopyridine intermediate is then subjected to butanoylation using butanoyl chloride in the presence of a base such as triethylamine.

    Amination: The butanoylated intermediate undergoes amination with 4-aminobenzoic acid to form the desired amide linkage.

    Esterification: Finally, the compound is esterified with isopropanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate involves:

    Molecular Targets: The compound targets specific enzymes and receptors in microbial cells, disrupting their normal function.

    Pathways Involved: It interferes with nucleic acid synthesis and protein synthesis pathways, leading to the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

propan-2-yl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C20H22N4O3/c1-14(2)27-20(26)15-9-11-16(12-10-15)21-19(25)8-5-7-18-23-22-17-6-3-4-13-24(17)18/h3-4,6,9-14H,5,7-8H2,1-2H3,(H,21,25)

InChI Key

AKBXPOXFQZUHNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.